An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3,3-difluoroazetidine
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3,3-difluoroazetidine
Introduction: The Significance of 3,3-Difluoroazetidines in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated motifs, the 3,3-difluoroazetidine moiety has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[2][3] Its rigid, four-membered ring system introduces conformational constraint, while the gem-difluoro substitution provides a unique electronic signature without introducing a chiral center at that position. These attributes make 3,3-difluoroazetidine derivatives highly sought-after building blocks in the design of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis and characterization of a key intermediate, 1-Benzhydryl-3,3-difluoroazetidine. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, facilitating the synthesis and allowing for subsequent deprotection and derivatization.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Synthetic Strategy: A Two-Step Approach to 1-Benzhydryl-3,3-difluoroazetidine
The synthesis of 1-Benzhydryl-3,3-difluoroazetidine is most effectively achieved through a two-step sequence commencing with the commercially available 1-benzhydryl-3-azetidinol. This strategy involves the oxidation of the secondary alcohol to the corresponding ketone, followed by a deoxofluorination reaction to install the gem-difluoro group.
Caption: Synthetic workflow for 1-Benzhydryl-3,3-difluoroazetidine.
Part 1: Synthesis of 1-Benzhydryl-3-azetidinone
The initial step involves the oxidation of 1-benzhydryl-3-azetidinol to the corresponding ketone, 1-benzhydryl-3-azetidinone.[5][6] While several oxidation methods are available, the Swern oxidation is a reliable and high-yielding choice for this transformation, proceeding under mild conditions and minimizing over-oxidation.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react to form the electrophilic dimethylchlorosulfonium ion, which is the active oxidizing agent. This is preferred over other activators like DCC due to the ease of removal of byproducts.
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the exothermic reaction and prevent the decomposition of the Swern reagent.
-
Triethylamine: A hindered amine base is used to neutralize the HCl generated during the reaction and to deprotonate the intermediate to facilitate the elimination reaction that forms the ketone.
Detailed Experimental Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-benzhydryl-3-azetidinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-benzhydryl-3-azetidinone as a solid.[6]
Part 2: Synthesis of 1-Benzhydryl-3,3-difluoroazetidine
The second and final step is the deoxofluorination of 1-benzhydryl-3-azetidinone to yield the target compound, 1-benzhydryl-3,3-difluoroazetidine. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation.[7]
Reaction Scheme:
Causality Behind Experimental Choices:
-
DAST (Diethylaminosulfur Trifluoride): DAST is a versatile deoxofluorinating agent that readily converts ketones to gem-difluorides.[8] It is generally preferred over more aggressive fluorinating agents like sulfur tetrafluoride (SF4) due to its milder reaction conditions and easier handling.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as DAST reacts violently with water.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of DAST with atmospheric moisture.
Detailed Experimental Protocol:
-
Dissolve 1-benzhydryl-3-azetidinone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-benzhydryl-3,3-difluoroazetidine.
Characterization of 1-Benzhydryl-3,3-difluoroazetidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Summary of Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| CAS Number | 288315-02-6 | [9] |
| Molecular Formula | C16H15F2N | [9] |
| Molecular Weight | 259.30 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| ¹H NMR (CDCl₃) | See detailed description below | [11] |
| ¹³C NMR (CDCl₃) | See detailed description below | Predicted |
| ¹⁹F NMR (CDCl₃) | See detailed description below | Predicted |
| Mass Spec (ESI) | m/z 260.1 [M+H]⁺ | Predicted |
Detailed Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule.[12]
-
Aromatic Protons: A complex multiplet in the range of δ 7.2-7.5 ppm corresponding to the ten protons of the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet around δ 4.5 ppm corresponding to the CH proton of the benzhydryl group.
-
Azetidine Methylene Protons: A triplet around δ 3.5 ppm corresponding to the four protons of the two CH₂ groups of the azetidine ring. The coupling to the adjacent fluorine atoms will result in a triplet.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[13]
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).
-
Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.
-
Azetidine Methylene Carbons: A triplet around δ 60-65 ppm due to carbon-fluorine coupling.
-
Azetidine Quaternary Carbon: A triplet around δ 115-120 ppm due to the C-F₂ bond, exhibiting a large one-bond carbon-fluorine coupling constant.
-
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15]
-
A single signal, a triplet, is expected in the range of δ -90 to -110 ppm (relative to CFCl₃), characteristic of a gem-difluoro group on a saturated four-membered ring. The triplet multiplicity arises from coupling to the four adjacent protons of the azetidine ring.
-
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19][20]
-
Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ is expected at m/z 260.1.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a phenyl group from the benzhydryl moiety and cleavage of the azetidine ring.
-
Optional Deprotection of the Benzhydryl Group
For further synthetic manipulations, the benzhydryl protecting group can be removed to yield the free 3,3-difluoroazetidine.[21]
Reaction Scheme:
Common Deprotection Methods:
-
Catalytic Hydrogenation: This is a common and clean method for benzhydryl group removal. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to cleave the benzhydryl group.
Caption: Deprotection of 1-Benzhydryl-3,3-difluoroazetidine.
Conclusion
This technical guide has outlined a robust and reliable synthetic route to 1-Benzhydryl-3,3-difluoroazetidine, a valuable building block in medicinal chemistry. The detailed experimental protocols and characterization data provided herein are intended to serve as a practical resource for scientists engaged in the synthesis of novel fluorinated compounds. The strategic use of the benzhydryl protecting group and the efficient deoxofluorination with DAST make this a scalable and reproducible synthesis. The comprehensive characterization ensures the identity and purity of the final product, paving the way for its successful application in drug discovery programs.
References
-
PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]
-
Pharmaffiliates. The Role of 1-Benzhydryl-3-azetidinol in Pharmaceutical Synthesis. [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
ResearchGate. Synthesis of 3,3-Difluoroazetidines. [Link]
-
ChemSynthesis. 1-benzhydryl-3-azetidinone. [Link]
-
ResearchGate. The two pathways of nucleophilic fluorination using DAST. [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Ottawa. 19F NMR Reference Standards. [Link]
-
Aqbiopharma. 1-benzhydryl-3,3-difluoroazetidine. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
NMR Service. 19Flourine NMR. [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]
-
National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]
-
ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
PubChem. 3,3-Difluoroazetidine hydrochloride. [Link]
-
ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]
-
ResearchGate. Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. [Link]
-
PubChem. 3,3-Difluoroazetidine. [Link]
-
ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
- Google Patents.
-
Alachem. 1-Benzhydryl-3,3-difluoroazetidine. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. [Link]
-
National Institutes of Health. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
National Institutes of Health. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. [Link]
-
ResearchGate. Mass fragmentation pattern of compounds 3a and 3b. [Link]
-
National Institutes of Health. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino. [Link]
-
ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
Syrris. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. [Link]
-
PubChem. 1-(Diphenylmethyl)azetidin-3-one. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-benzhydryl-3,3-difluoroazetidine - CAS:288315-02-6 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 1-(DIPHENYLMETHYL)-3,3-DIFLUORO-AZETIDINE(288315-02-6) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. researchgate.net [researchgate.net]
- 19. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 21. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]





